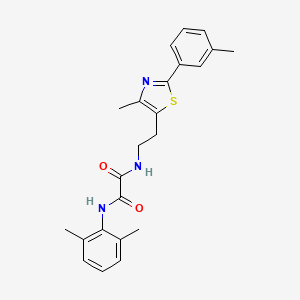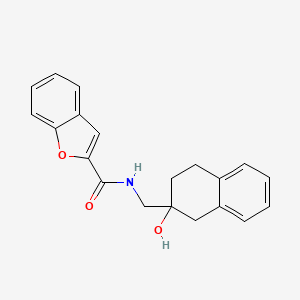![molecular formula C25H20N4O9 B2446082 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate CAS No. 326018-04-6](/img/structure/B2446082.png)
2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group and was synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .
Synthesis Analysis
The synthesis of this compound involves the reaction of the bromine derivative with ethylenediamine or N-(2-aminoethyl)acetamide, followed by acidic hydrolysis of the amide . The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines and also the derivative .
Molecular Structure Analysis
The molecular formula of the compound is C16H13NO4 . The compound is a derivative of the benzo[de]isoquinoline-1,3-dione system .
Chemical Reactions Analysis
The compound exhibits high chemosensor selectivity in the determination of anions . The principal mechanism of the action of these sensor systems is the PET (photoinduced electron transfer) effect .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 283.28 . The compound should be stored in an inert atmosphere at 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis of Benzoxazinones and Isoquinolines
Research has demonstrated the utility of compounds related to "2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate" in the synthesis of benzoxazinones and isoquinolines, which are important scaffolds in medicinal chemistry. For instance, Nowak et al. (2014) detailed the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives via Buchwald–Hartwig amination, showcasing their potential anticancer activities through biological screening on various cell lines (Nowak et al., 2014).
Catalytic Alkylation
Ulu et al. (2017) reported on the alkylation of cyclic amines with alcohols catalyzed by Ru(II) complexes bearing N-heterocyclic carbenes. This study is significant for the development of efficient catalytic systems for the synthesis of complex organic molecules, including those containing morpholine units (Ulu et al., 2017).
Antimicrobial Activity
Galkina et al. (2017) explored new amination reactions of morpholine with chloronitro-substituted benzofurazanes and -furoxanes, leading to products with significant antibacterial and antimycotic activities. This highlights the potential for developing new antimicrobial agents using this chemical framework (Galkina et al., 2017).
Safety and Hazards
The compound is classified as dangerous with a signal word of "Danger" . It is classified under class 8 with precautionary statements including P264, P270, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P331, P363, P403+P233, and P501 . The hazard statements include H302 and H314 .
Direcciones Futuras
The compound is of special interest as it contains a free amino group capable of further transformation, particularly with the introduction of additional complex-forming fragments and/or fluorophores . This makes it possible to vary the effectiveness, selectivity, and other parameters of the sensors .
Propiedades
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O9/c30-23-19-3-1-2-18-21(26-6-9-37-10-7-26)5-4-20(22(18)19)24(31)27(23)8-11-38-25(32)15-12-16(28(33)34)14-17(13-15)29(35)36/h1-5,12-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQXFOMUXOXMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446000.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2446001.png)
![1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone]](/img/structure/B2446003.png)
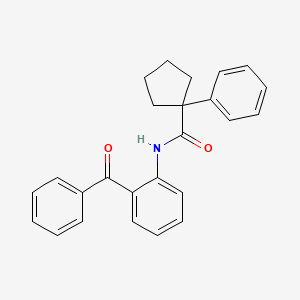
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2446007.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B2446009.png)
![Ethyl 4-[3-methyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B2446010.png)
![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2446011.png)
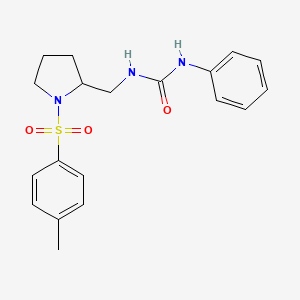
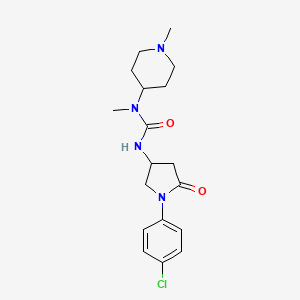
![3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2446015.png)
